molecular formula C21H12Cl4N2 B14924010 4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole

4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B14924010
M. Wt: 434.1 g/mol
InChI Key: CXVPFZMWLQGHMQ-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of multiple chlorine atoms and phenyl groups attached to the pyrazole ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters in the presence of a base. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dechlorinated derivatives

    Substitution: Formation of substituted pyrazoles with different functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and phenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1H-pyrazole: Lacks chlorine atoms, making it less reactive in certain chemical reactions.

    4-chloro-3,5-diphenyl-1H-pyrazole: Similar structure but with fewer chlorine atoms, potentially affecting its chemical and biological properties.

Properties

Molecular Formula

C21H12Cl4N2

Molecular Weight

434.1 g/mol

IUPAC Name

4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl4N2/c22-13-9-11-14(12-10-13)27-21(16-6-2-4-8-18(16)24)19(25)20(26-27)15-5-1-3-7-17(15)23/h1-12H

InChI Key

CXVPFZMWLQGHMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl)Cl

Origin of Product

United States

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